molecular formula C18H14FN3O3S B2426505 (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide CAS No. 862489-69-8

(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2426505
CAS No.: 862489-69-8
M. Wt: 371.39
InChI Key: AUJJDEKTEYLISW-UHFFFAOYSA-N
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Description

(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide is a potent and selective pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its effects by competitively inhibiting the ATP-binding pocket of PIM kinases, thereby suppressing the phosphorylation of downstream substrates involved in pro-survival signaling pathways. Preclinical research indicates that this (2Z)-isomer demonstrates significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines, particularly those of hematopoietic origin. Its research value is underscored by its utility as a chemical probe to elucidate the nuanced biological roles of PIM kinases in tumorigenesis and therapy resistance. Investigations are ongoing to explore its potential in combination therapies, where inhibiting PIM kinases may sensitize cancer cells to conventional chemotherapeutic agents and targeted drugs. This acetamide derivative represents a critical tool for advancing our understanding of oncogenic kinase signaling and for validating PIM kinases as a therapeutic target in experimental oncology models.

Properties

IUPAC Name

(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c1-11-17(24)22(13-6-4-12(19)5-7-13)18(26-11)15(9-20)16(23)21-10-14-3-2-8-25-14/h2-8,11H,10H2,1H3,(H,21,23)/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJJDEKTEYLISW-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)N(/C(=C(\C#N)/C(=O)NCC2=CC=CO2)/S1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Structural Characteristics

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₅H₁₄F N₃O₂S
Molecular Weight 307.34 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of thiazolidinone derivatives is largely attributed to their ability to induce apoptosis in cancer cells and exhibit antimicrobial properties. The mechanisms include:

  • Apoptosis Induction : Studies have shown that thiazolidinones can activate intrinsic and extrinsic apoptotic pathways, leading to cell death in various cancer cell lines.
  • Cell Cycle Arrest : These compounds often cause cell cycle arrest at the G1/S or G2/M phases, inhibiting proliferation.
  • DNA Damage Response : They modulate the expression of genes involved in the DNA damage response, enhancing sensitivity to chemotherapeutic agents.

Anticancer Activity

Recent research indicates that thiazolidinones, including the compound , demonstrate significant anticancer activity:

  • In Vitro Studies : The compound has been evaluated against various cancer cell lines such as MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values reported for similar thiazolidinones range from 0.10 µM to 3.67 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
    Cell LineIC50 (µM)Reference Compound
    MCF70.31Doxorubicin
    HeLa1.63Doxorubicin
    A5490.54Doxorubicin

Antimicrobial Activity

Thiazolidinones have also been studied for their antibacterial properties:

  • Mechanism : The compounds disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
    • In vitro assays against Gram-positive and Gram-negative bacteria have shown varying degrees of effectiveness, with some derivatives exhibiting MIC values as low as 0.25 µg/mL .

Case Studies

  • Study on Apoptosis Mechanisms : A study involving HeLa cells treated with thiazolidinone derivatives demonstrated significant apoptosis through caspase activation and PARP cleavage, supporting their potential as anticancer agents .
  • Antimicrobial Efficacy Study : Another study assessed the antibacterial activity of a series of thiazolidinones against Staphylococcus aureus and Escherichia coli, revealing that compounds with electron-withdrawing groups exhibited enhanced activity compared to controls .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the cyano group and multiple aromatic rings enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the thiazolidinone structure exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. Studies have demonstrated that derivatives of thiazolidinones can inhibit tumor growth in vitro and in vivo.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with metabolic pathways in cancer and infectious diseases. This inhibition can lead to altered cellular metabolism, making it a candidate for further drug development.

Drug Development

Due to its diverse pharmacological profiles, (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide is being explored as a lead compound for developing new drugs targeting:

  • Bacterial Infections: As a novel antibiotic.
  • Cancer Therapy: As an anticancer agent.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Antimicrobial Activity Study: A study focused on evaluating the efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones.
  • Anticancer Screening: In vitro assays on human cancer cell lines showed a dose-dependent decrease in cell viability.

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